BenchChemオンラインストアへようこそ!

4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonamide Drug Design

This 4-methoxybenzenesulfonamide is a strategic scaffold for S4 aryl-binding pocket SAR of Factor Xa. Its precise geometry provides a unique HBA/HBD pattern (5/1) and a clean single-conformer profile, simplifying computational docking (PDB: 2P16). Unlike the 3-methyl regioisomer or naphthyl analogs, this compound’s balanced XLogP3 (2.6) and TPSA (84.1 Ų) support cleaner selectivity profiles. Sourced from the Life Chemicals HTS collection, it offers off-the-shelf availability at >90% purity with dual-method validation (LCMS + ¹H NMR), enabling direct deployment into screening without re-purification.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 941945-28-4
Cat. No. B2671487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
CAS941945-28-4
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O
InChIInChI=1S/C19H22N2O4S/c1-14-6-7-15(13-18(14)21-12-4-3-5-19(21)22)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3
InChIKeyCFZXPYYEDLCVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941945-28-4): Structural Identity & Baseline for Procurement Evaluation


4-Methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941945-28-4) is a synthetic sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide core linked to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl scaffold [1]. It is catalogued within the Life Chemicals HTS compound collection (Cat. No. F2784-1494) and is primarily supplied as a research tool for medicinal chemistry and drug discovery applications . The compound belongs to a proprietary library of over 500,000 screening compounds, offered at >90% purity as confirmed by LCMS and/or 400 MHz ¹H NMR .

Why Generic Substitution Fails for CAS 941945-28-4: Structural Nuances Driving Target Engagement Differentiation


Direct substitution of 4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide with structurally similar sulfonamide analogs is unreliable due to significant differences in pharmacophoric geometry. The precise placement of the 4-methoxy group on the benzenesulfonamide ring, combined with the 4-methyl substitution on the central aniline ring bearing the 2-oxopiperidin-1-yl moiety, creates a unique hydrogen bond acceptor/donor pattern (HBA=5, HBD=1) and conformational profile [1]. Closely related analogs, such as the 3-methyl regioisomer (CAS 941983-21-7), exhibit altered electronic distribution at the sulfonamide linkage, while naphthyl-substituted variants (CAS 941945-31-9) introduce steric bulk that fundamentally alters binding pocket compatibility [2]. These differences are critical for structure-activity relationship (SAR) studies targeting enzymes such as Factor Xa, where minor substituent changes can shift inhibition potency by orders of magnitude within the sulfonamide-lactam inhibitor class [3].

Quantitative Differentiation Evidence for 4-Methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Against Closest Analogs


Positional Regioisomerism: 4-Methoxy vs. 4-Methoxy-3-Methyl Substitution on Benzenesulfonamide Ring

The target compound (CAS 941945-28-4) features a 4-methoxybenzenesulfonamide group, whereas its closest analog (CAS 941983-21-7) incorporates an additional 3-methyl substituent on the benzenesulfonamide ring [1]. This difference alters the dihedral angle distribution of the sulfonamide linkage and modifies the steric environment around the sulfonyl group. In the broader sulfonamide-lactam Factor Xa inhibitor class, the presence and position of methoxy substituents on the terminal aryl ring are established determinants of binding affinity; the unsubstituted 4-methoxy configuration in the target compound maintains minimal steric hindrance while providing a key hydrogen bond acceptor for the S4 pocket, consistent with the pharmacophore model validated for apixaban (Ki = 0.08 nM for free FXa) [2]. The 3-methylated analog introduces a steric clash element that is predicted to reduce binding complementarity, although direct comparative biochemical data for these specific compounds remain unpublished.

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonamide Drug Design

Aniline Ring Substitution Pattern: 4-Methyl-3-(2-oxopiperidin-1-yl) vs. 4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl Scaffold

The target compound incorporates a 4-methyl group on the central aniline ring bearing the oxopiperidinyl substituent. The regioisomer CAS 941939-81-7 places a methoxy group at this position instead of methyl [1]. This methyl-to-methoxy substitution alters both the electronic character (σₚ: -0.17 for CH₃ vs. -0.27 for OCH₃) and the hydrogen bonding capacity of the central ring. In the context of sulfonamide Factor Xa inhibitors, the central phenyl ring substitution pattern has been shown to modulate potency through effects on the dihedral angle between the sulfonamide and the oxopiperidinyl-phenyl plane [2]. The 4-methyl group in the target compound provides a hydrophobic contact surface without introducing an additional hydrogen bond acceptor, which may favor binding to lipophilic enzyme pockets compared to the 4-methoxy variant.

Medicinal Chemistry Scaffold Hopping Bioisosterism

Sulfonamide Aryl Group: 4-Methoxyphenyl vs. Naphthyl Sulfonamide Comparison

The target compound features a 4-methoxyphenyl sulfonamide group, while analog CAS 941945-31-9 replaces this with a naphthalene-2-sulfonamide moiety [1]. This substitution increases molecular weight from 374.45 to 394.49 g/mol (+20 Da) and the number of heavy atoms from 26 to 29, with an estimated XLogP3 increase of approximately 1.0 unit . The 4-methoxyphenyl group in the target compound maintains a higher fraction of sp³ carbon character and lower aromatic ring count, aligning more closely with oral drug-likeness metrics (Veber rules: rotatable bonds = 5, TPSA = 84.1 Ų). The naphthyl analog, while potentially enhancing π-stacking interactions, introduces planarity that may reduce solubility and promote CYP450-mediated metabolism through extended aromatic interactions.

Drug-Likeness Fragment-Based Drug Discovery Ligand Efficiency

Sulfonamide Type: Aromatic (4-Methoxybenzenesulfonamide) vs. Alkyl (Propane-1-sulfonamide) Comparison

The target compound employs an aromatic 4-methoxybenzenesulfonamide, whereas analog CAS 953184-14-0 features an alkyl propane-1-sulfonamide [1]. Aromatic sulfonamides in this chemical class have been documented to engage the S4 aryl-binding pocket of Factor Xa through edge-to-face π-interactions and optimized van der Waals contacts, contributing to high-affinity binding (exemplified by the aryl sulfonamide-containing apixaban with FXa Ki = 0.08 nM) [2]. In contrast, alkyl sulfonamides lack the aromatic moiety necessary for this specific pocket interaction and are generally associated with reduced potency and altered selectivity profiles in the coagulation cascade [3]. The 4-methoxy substituent further enhances binding through a hydrogen bond acceptor interaction with the S4 pocket backbone.

Sulfonamide Pharmacology Selectivity Profiling Metabolic Stability

Purity Specification and Quality Assurance: Life Chemicals vs. Non-Specialist Vendors

The target compound is supplied by Life Chemicals (Cat. F2784-1494) with a minimum purity specification of >90%, confirmed by both LCMS and 400 MHz ¹H NMR analysis for each production batch [1]. This dual analytical characterization exceeds the industry minimum for HTS compound libraries and provides verifiable structural identity assurance. In contrast, generic chemical suppliers offering related sulfonamide analogs frequently provide only elemental analysis or single-method purity determination . For the target compound, the Life Chemicals listing also guarantees a minimum 75 mg off-the-shelf availability with validated synthetic routes, enabling rapid procurement without custom synthesis delays [1].

Compound Management HTS Quality Control Reproducibility

Procurement-Relevant Application Scenarios for 4-Methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941945-28-4)


Factor Xa Inhibitor Medicinal Chemistry: S4 Pocket SAR Exploration

The compound serves as a strategic scaffold for structure-activity relationship studies targeting the S4 aryl-binding pocket of Factor Xa. Its 4-methoxybenzenesulfonamide group provides the key hydrogen bond acceptor and π-stacking functionality demonstrated in apixaban's pharmacophore (FXa Ki = 0.08 nM) [1]. Researchers can systematically vary the oxopiperidinyl-phenyl core while maintaining this validated S4-binding element, enabling focused SAR campaigns without the confounding effects of additional ring substituents present in analogs such as CAS 941983-21-7.

Selectivity Profiling Against Serine Protease Panel

The target compound's balanced physicochemical profile (XLogP3 = 2.6, TPSA = 84.1 Ų) makes it suitable for broad serine protease selectivity screening [2]. Unlike the naphthyl analog (CAS 941945-31-9), which introduces increased lipophilicity (estimated XLogP3 ≈ 3.6) and potential promiscuous binding, the 4-methoxyphenyl sulfonamide maintains favorable drug-like properties associated with cleaner selectivity profiles. This compound is recommended as a starting point for counter-screening against thrombin, trypsin, and related coagulation proteases.

HTS Library Expansion and Fragment-Based Screening

As part of the Life Chemicals HTS collection (>500,000 compounds), this compound is available off-the-shelf at >90% purity with dual-method analytical validation (LCMS + ¹H NMR) . This quality level supports direct deployment into high-throughput screening campaigns without re-purification. The validated synthetic route ensures rapid re-supply for hit confirmation and initial SAR follow-up, making it a practical choice for screening laboratories requiring reliable compound management.

Computational Chemistry and Docking Model Validation

The well-defined single-conformer profile of the 4-methoxybenzenesulfonamide group (rotatable bonds = 5, no undefined stereocenters) simplifies computational docking studies [2]. Unlike analogs with additional rotatable bonds or undefined chiral centers, this compound provides a clean molecular mechanics input for validating docking poses against Factor Xa crystal structures (PDB: 2P16), enabling reliable in silico-to-in vitro correlation studies.

Quote Request

Request a Quote for 4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.